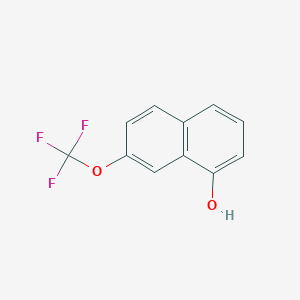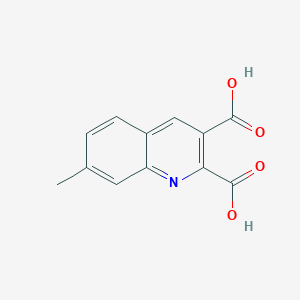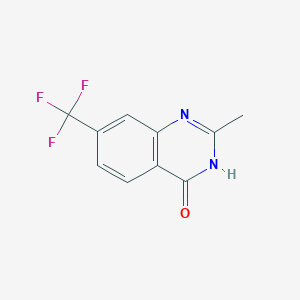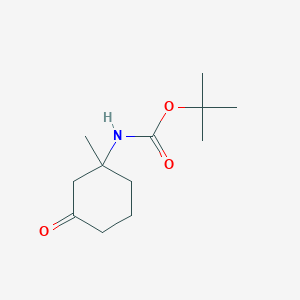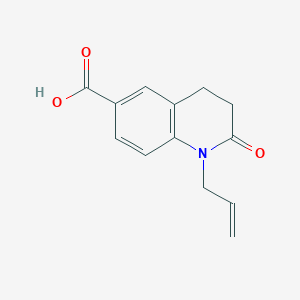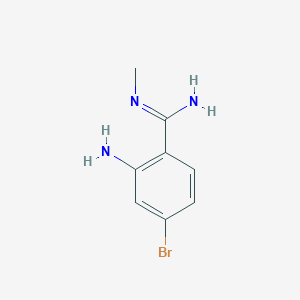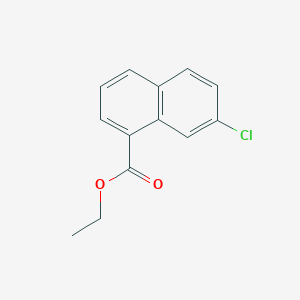
Ethyl 7-chloro-1-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-クロロ-1-ナフトエートエチルは、ナフトエート類に属する有機化合物です。これは、ナフタレン環の1位にエチルエステル基が結合し、7位に塩素原子を持つことを特徴としています。
2. 製法
合成経路と反応条件: 7-クロロ-1-ナフトエートエチルは、複数ステップの工程を経て合成できます。一般的な方法の1つは、7-クロロ-1-ナフトエ酸をエタノールと、硫酸などの強酸触媒の存在下でエステル化することです。この反応は、通常、完全な転換を確実にするために還流条件下で行われます。
工業生産方法: 工業的な設定では、7-クロロ-1-ナフトエートエチルの合成には、反応効率と収率を最適化するために連続フロー反応器が使用される場合があります。自動化システムを使用することで、反応パラメーターを正確に制御でき、最終製品の純度と一貫性を高めることができます。
反応の種類:
酸化: 7-クロロ-1-ナフトエートエチルは、酸化反応を受けて対応するカルボン酸またはキノンを形成することができます。
還元: 還元反応により、エステル基をアルコールに変換したり、塩素原子を水素原子に変換したりできます。
置換: 7位の塩素原子は、適切な条件下でアミンやチオールなどのさまざまな求核剤で置換できます。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロム。
還元: 無水溶媒中の水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
置換: 極性非プロトン性溶媒中のアジ化ナトリウムまたはチオシアン酸カリウムなどの求核剤。
生成される主要な生成物:
酸化: 7-クロロ-1-ナフトエ酸または7-クロロ-1,4-ナフトキノン。
還元: 7-クロロ-1-ナフタレンメタノールまたは1-エチル-7-クロロナフタレン。
置換: 7-アジド-1-ナフトエートまたは7-チオシアネート-1-ナフトエート。
4. 科学研究への応用
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌または抗癌特性を持つ生物活性化合物としての可能性について調査されています。
医学: 特に新しい治療薬の設計における医薬品開発での潜在的な用途が研究されています。
工業: 特定の特性を持つ特殊化学品、染料、および材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 7-chloro-1-naphthoate can be synthesized through a multi-step process. One common method involves the esterification of 7-chloro-1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed:
Oxidation: 7-chloro-1-naphthoic acid or 7-chloro-1,4-naphthoquinone.
Reduction: 7-chloro-1-naphthalenemethanol or 1-ethyl-7-chloronaphthalene.
Substitution: 7-azido-1-naphthoate or 7-thiocyanato-1-naphthoate.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
7-クロロ-1-ナフトエートエチルの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの細胞標的に作用し、特定の経路の阻害または活性化につながる可能性があります。塩素原子とエステル基は、これらの標的に対する結合親和性と特異性に重要な役割を果たします。
類似化合物:
1-ナフトエートエチル: 塩素原子が欠如しており、反応性と用途が異なります。
7-クロロ-1-ナフトエ酸: カルボン酸類似体であり、溶解性と反応性に違いがあります。
7-クロロ-1-ナフトエートメチル: メチルエステル類似体であり、薬物動態が異なる場合があります。
独自性: 7-クロロ-1-ナフトエートエチルは、エチルエステル基と塩素原子の両方が存在するため、独特です。これらの特徴により、さまざまな分野でターゲットアプリケーションに適した貴重な化合物となっています。
類似化合物との比較
Ethyl 1-naphthoate: Lacks the chlorine atom, resulting in different reactivity and applications.
7-chloro-1-naphthoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.
Methyl 7-chloro-1-naphthoate: The methyl ester analog, which may have different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the chlorine atom, which confer specific chemical and biological properties. These features make it a valuable compound for targeted applications in various fields.
特性
分子式 |
C13H11ClO2 |
|---|---|
分子量 |
234.68 g/mol |
IUPAC名 |
ethyl 7-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3 |
InChIキー |
WKLBDXVGWOHUCC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



